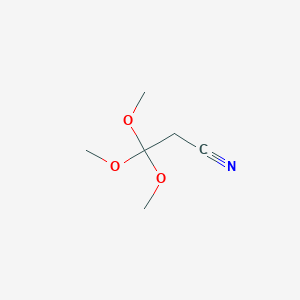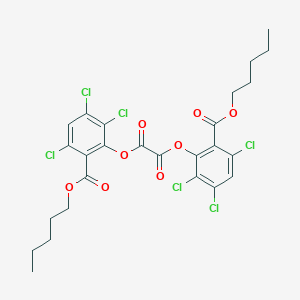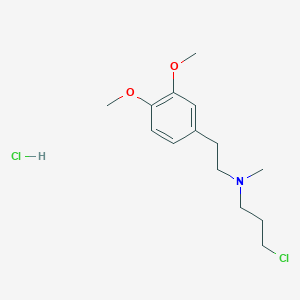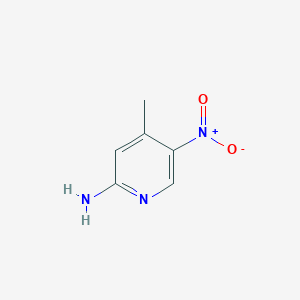
3,3,3-Trimethoxypropionitrile
Vue d'ensemble
Description
3,3,3-Trimethoxypropionitrile (TMPN) is a colorless, volatile liquid with a pungent odor. It is a derivative of propionitrile, a nitrile group of compounds, and is used in the synthesis of various organic compounds. It is an important building block in organic synthesis, and has been used in the production of pharmaceuticals, pesticides, and food additives. TMPN is also used as a solvent in the laboratory, as it is highly volatile and has a low boiling point. It is a useful reagent for the synthesis of various organic compounds, and is used in the preparation of active pharmaceutical ingredients (API).
Applications De Recherche Scientifique
CO2 Absorption : 1,2,3-Trimethoxypropane, a derivative, shows potential as a green, non-toxic solvent for CO2 absorption. It could be used in processes like the Selexol process for the removal of CO2 and other acid gases from substances like methane and hydrogen (Flowers et al., 2017).
Synthetic Chemistry : Trimethyl 3-(phenylseleno)orthopropionate, another variant, is used in the Claisen ortho ester rearrangement with allylic alcohols for synthesizing 2-substituted acrylates and -methylene--butyrolactones (Raucher et al., 1979).
Enamines and Pyridinium Salts Synthesis : An improved procedure for preparing trimethoxyacetonitrile leads to a variety of enamines and pyridinium salts, valuable for synthesizing orthoamides and imidium salts (Kantlehner et al., 2012).
Solvent in Organic Reduction : 1,2,3-Trimethoxypropane is identified as a low-toxicity, glycerol-based solvent for the reduction of organic functions, useful in converting nitrile to amine and nitrobenzene to amine (Sutter et al., 2013).
Anodic Oxidation : The anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile predominantly yields dimeric biphenyl products, useful in electrochemical applications (Said et al., 2002).
Polymer Chemistry : Terpolymerization involving 3-methacryloxypropyl tris(trimethylsiloxy)silane leads to homogeneous compositions, relevant in materials science (Hélary et al., 2000).
Pharmaceutical Intermediates : 3-Amino-5-methoxyisoxazole has been synthesized with high yield and purity, indicating its potential as an intermediate in pharmaceutical applications (Chen, 2013).
Molecular Motion Studies : Trimethylacetonitrile's molecular motions, particularly t-butyl group rotation, have been studied, providing insights into its physical properties (Saffar et al., 1972).
Prebiotic Chemistry : Reactions of nitriles in ices, forming compounds like cyanate ion and ketenimines, are relevant to prebiotic chemistry in interstellar mediums (Hudson & Moore, 2004).
Electrosynthesis : The B3LYP density functional theory method can predict the redox properties of aromatics in acetonitrile, aiding in the design of molecular materials and electrosynthesis processes (Henry & Mount, 2009).
Propriétés
IUPAC Name |
3,3,3-trimethoxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-8-6(9-2,10-3)4-5-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJDXQYLAATRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC#N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220415 | |
| Record name | 3,3,3-Trimethoxypropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70138-31-7 | |
| Record name | 3,3,3-Trimethoxypropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070138317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trimethoxypropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the reported purity of the synthesized 3,3,3-Trimethoxypropanenitrile, and which analytical technique was used to determine it?
A1: The synthesized 3,3,3-Trimethoxypropanenitrile achieved a purity of 98.08% as determined by gas chromatography (GC) analysis. []
Q2: What spectroscopic methods were employed to confirm the identity of the synthesized 3,3,3-Trimethoxypropanenitrile?
A2: The identity of the synthesized product was confirmed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)






